molecular formula C10H12O4 B8381063 2-(2-Hydroxy-ethoxy)-4-methoxy-benzaldehyde

2-(2-Hydroxy-ethoxy)-4-methoxy-benzaldehyde

Cat. No. B8381063
M. Wt: 196.20 g/mol
InChI Key: GBVDRUSGQOPFLP-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

2.5 g of 2-hydroxy-4-methoxybenzaldehyde, 6.8 g of K2CO3, 3.3 ml of chloroethanol and 33 ml of DMSO were heated for 8 hrs. to 80° C. Extraction with ethyl acetate and chromatography on silica gel with methylene chloride-acetone gave 2.1 g of 2-(2-hydroxy-ethoxy)-4-methoxy-benzaldehyde, m.p. 94° C., MS: 196 (M)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[K+].[K+].Cl[CH:19]([OH:21])[CH3:20]>CS(C)=O>[OH:21][CH2:19][CH2:20][O:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
6.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.3 mL
Type
reactant
Smiles
ClC(C)O
Name
Quantity
33 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 80° C
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate and chromatography on silica gel with methylene chloride-acetone

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=C(C=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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